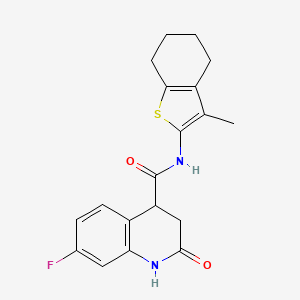
7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include fluorinated quinoline derivatives and benzothiophene intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Cyclization: reactions to form the quinoline and benzothiophene rings.
Amidation: reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a precursor for synthesizing new compounds with potential biological activities.
Biology
Biological assays: Studied for its interaction with various biological targets.
Medicine
Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Benzothiophene derivatives: Compounds with benzothiophene moieties.
Uniqueness
The uniqueness of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-10-12-4-2-3-5-16(12)25-19(10)22-18(24)14-9-17(23)21-15-8-11(20)6-7-13(14)15/h6-8,14H,2-5,9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAALKBJTDHWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CCCC2)NC(=O)C3CC(=O)NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7185630.png)
![5-(furan-2-yl)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185636.png)
![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7185640.png)
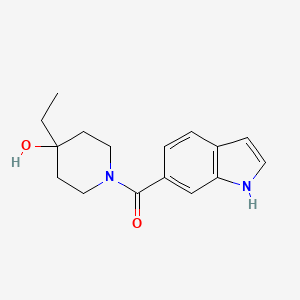
![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide](/img/structure/B7185651.png)
![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7185656.png)
![2-methyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7185664.png)
![N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7185671.png)
![4,5-dimethyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185681.png)
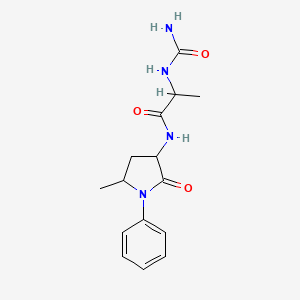
![N-methyl-2-[4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B7185698.png)
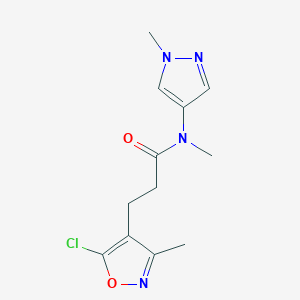
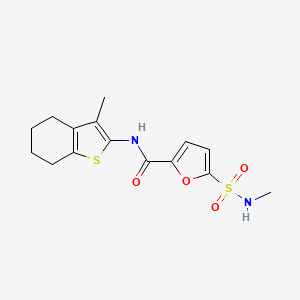
![N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7185728.png)
